molecular formula C15H9F3N2S B12842915 2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole

2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole

Cat. No.: B12842915
M. Wt: 306.31 g/mol
InChI Key: OVSGJPJXVYRUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole typically involves the reaction of 2,5-difluoroaniline with 2-fluorobenzaldehyde in the presence of a thiazole-forming reagent such as thiourea. The reaction is usually carried out in a polar solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins that are crucial for cell survival and proliferation . The compound may also interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,4-difluorophenyl)thiazole
  • 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole
  • 2-(2,5-Difluorophenyl)amino-4-(4-fluorophenyl)thiazole

Uniqueness

2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole stands out due to its specific substitution pattern on the thiazole ring, which imparts unique electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for drug development .

Properties

Molecular Formula

C15H9F3N2S

Molecular Weight

306.31 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9F3N2S/c16-9-5-6-12(18)13(7-9)19-15-20-14(8-21-15)10-3-1-2-4-11(10)17/h1-8H,(H,19,20)

InChI Key

OVSGJPJXVYRUKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.